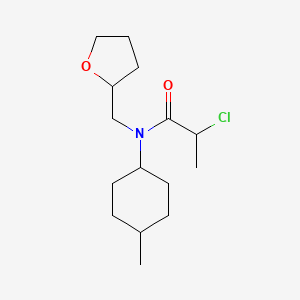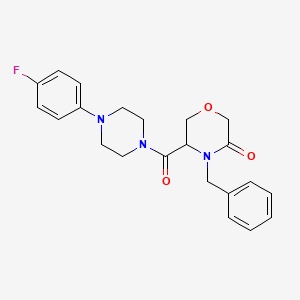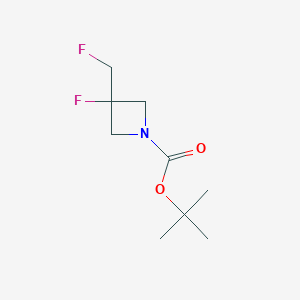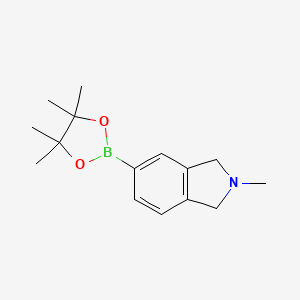
2-Chloro-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as CX-5461 and is a selective inhibitor of RNA polymerase I transcription.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)propanamide involves the inhibition of RNA polymerase I transcription. This inhibition leads to nucleolar stress, which activates the p53 pathway. Activation of the p53 pathway leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
2-Chloro-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)propanamide has been shown to have several biochemical and physiological effects. The compound selectively inhibits RNA polymerase I transcription, which leads to nucleolar stress and activation of the p53 pathway. Activation of the p53 pathway leads to cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties.
Advantages and Limitations for Lab Experiments
2-Chloro-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)propanamide has several advantages for lab experiments. The compound is highly selective for RNA polymerase I transcription and has been shown to be effective against various types of cancer. However, the compound has some limitations, including its low solubility in water and its potential toxicity. Researchers need to be cautious when handling this compound and should follow proper safety protocols.
Future Directions
There are several future directions for research on 2-Chloro-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)propanamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the compound's potential applications in combination with other cancer therapies. Additionally, further research is needed to understand the compound's mechanism of action and its potential applications in other fields, such as neurodegenerative diseases.
Synthesis Methods
The synthesis of 2-Chloro-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)propanamide involves several steps. The first step involves the reaction of 4-methylcyclohexylamine with oxalyl chloride to form 4-methylcyclohexylamino oxalyl chloride. The second step involves the reaction of the 4-methylcyclohexylamino oxalyl chloride with 2-hydroxymethyl oxolane to form 2-chloro-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)propanamide. This synthesis method has been modified and optimized by various researchers to improve the yield and purity of the compound.
Scientific Research Applications
2-Chloro-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)propanamide has been extensively studied for its potential applications in cancer therapy. The compound has been shown to selectively inhibit RNA polymerase I transcription, which is essential for the synthesis of ribosomal RNA (rRNA). Inhibition of RNA polymerase I transcription leads to nucleolar stress, which triggers a p53-mediated cell cycle arrest and apoptosis in cancer cells. This compound has been shown to be effective against various types of cancer, including breast cancer, ovarian cancer, and leukemia.
properties
IUPAC Name |
2-chloro-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26ClNO2/c1-11-5-7-13(8-6-11)17(15(18)12(2)16)10-14-4-3-9-19-14/h11-14H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNJCHOKBRIWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(CC2CCCO2)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2493573.png)
![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2493574.png)
![8-(Cyclohexanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493575.png)
![8-(2-{4-[(3-Chlorophenyl)methyl]piperazinyl}ethyl)-1,3,7-trimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2493577.png)
![6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2493578.png)


![Tert-butyl 2-(2-chloropyrimidine-5-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2493589.png)
![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493591.png)
![N-[3-[(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2493592.png)
